4-methyl-1-N-propylbenzene-1,2-diamine

Overview

Description

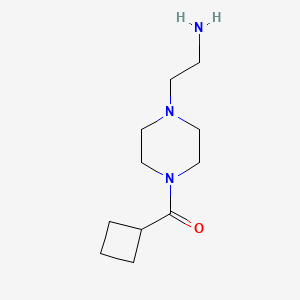

“4-methyl-1-N-propylbenzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2 . It is also known as 1,2-Benzenediamine, 4-methyl-N1-propyl .

Molecular Structure Analysis

The molecular weight of “4-methyl-1-N-propylbenzene-1,2-diamine” is 164.25 . The IUPAC name is N1-methyl-N~1~-propyl-1,2-benzenediamine . The InChI code is 1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 .Scientific Research Applications

Synthesis of Polysubstituted Benzenes

4-methyl-1-N-propylbenzene-1,2-diamine: can be used in the synthesis of complex benzene derivatives. The presence of the propyl and methyl groups, along with the diamine, allows for selective functionalization of the benzene ring. This is crucial in the development of new organic compounds with potential applications in pharmaceuticals and materials science .

Thermophysical Property Research

The compound’s thermophysical properties, such as boiling temperature, critical temperature, and density, are of interest in the field of thermodynamics. Researchers can use this data to predict the behavior of the compound under various temperature and pressure conditions, which is essential for process design and safety evaluations .

Organic Synthesis

In organic synthesis, 4-methyl-1-N-propylbenzene-1,2-diamine serves as a building block for creating a wide range of organic molecules. Its reactivity with electrophiles and nucleophiles makes it a versatile reagent for constructing complex molecular architectures .

Material Science

The diamine functionality of the compound suggests its utility in the synthesis of polymers and coatings. Diamines are often used as cross-linking agents that can enhance the mechanical strength and thermal stability of polymeric materials .

Catalysis

Diamines, including 4-methyl-1-N-propylbenzene-1,2-diamine , can act as ligands in catalytic systems. They can coordinate with metals to form catalysts that are used in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances .

Medicinal Chemistry

The structural motif of 4-methyl-1-N-propylbenzene-1,2-diamine is found in various bioactive compounds. It can be used as a precursor for synthesizing drugs that target specific receptors or enzymes within the body .

Analytical Chemistry

Given its unique structure, 4-methyl-1-N-propylbenzene-1,2-diamine can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Environmental Studies

The compound’s environmental fate and transport can be studied to understand its persistence and impact. This is important for assessing the risks associated with its use and for developing strategies to mitigate any potential environmental harm .

Safety and Hazards

“4-methyl-1-N-propylbenzene-1,2-diamine” is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.

Mode of Action

The compound likely undergoes electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves two steps:

- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .

Pharmacokinetics

It’s known that the compound is slightly soluble in cold water , which could impact its absorption and distribution in the body.

Result of Action

The compound’s potential to undergo electrophilic aromatic substitution suggests it could lead to the formation of new aromatic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-methyl-1-N-propylbenzene-1,2-diamine. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment .

properties

IUPAC Name |

4-methyl-1-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTCJUZMGJVUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-N-propylbenzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)

![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)